molecular formula C14H18O B587605 2-Ethoxy-1,3-di[(1Z)-1-propen-1-yl]benzene CAS No. 149388-82-9

2-Ethoxy-1,3-di[(1Z)-1-propen-1-yl]benzene

Cat. No.: B587605
CAS No.: 149388-82-9
M. Wt: 202.29 g/mol
InChI Key: AGEBLLXXMPVNDP-UHFFFAOYSA-N
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Description

2-Ethoxy-1,3-di[(1Z)-1-propen-1-yl]benzene is a high-purity organic compound of significant interest in chemical research and development. This structurally distinct benzene derivative features two (Z)-configured propenyl groups and an ethoxy moiety, a substitution pattern observed in various specialty chemicals and fragrance compounds . Its specific stereochemistry and functional groups make it a valuable intermediate for advanced organic synthesis, including the preparation of complex molecules for material science and fragrance applications. Researchers utilize this compound strictly for laboratory analysis and industrial R&D. The compound is intended For Research Use Only and is not meant for diagnostic, therapeutic, or personal use. Please consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

149388-82-9

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

2-ethoxy-1,3-bis(prop-1-enyl)benzene

InChI

InChI=1S/C14H18O/c1-4-8-12-10-7-11-13(9-5-2)14(12)15-6-3/h4-5,7-11H,6H2,1-3H3

InChI Key

AGEBLLXXMPVNDP-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC=C1C=CC)C=CC

Canonical SMILES

CCOC1=C(C=CC=C1C=CC)C=CC

Synonyms

Benzene, 2-ethoxy-1,3-di-1-propenyl- (9CI)

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Ethoxy 1,3 Di 1z 1 Propen 1 Yl Benzene

Retrosynthetic Analysis of 2-Ethoxy-1,3-di[(1Z)-1-propen-1-yl]benzene

A retrosynthetic analysis of the target molecule reveals key disconnections and strategic considerations for an efficient synthesis.

Key Disconnections and Precursor Identification

The most logical retrosynthetic disconnection points are the carbon-carbon double bonds of the two (1Z)-1-propen-1-yl substituents. This disconnection leads back to a key intermediate, 2-ethoxy-1,3-benzenedicarboxaldehyde. This dialdehyde (B1249045) possesses the core aromatic structure with the ethoxy group and the two formyl groups at the required positions for the subsequent olefination reactions.

Further disconnection of the ethoxy group from the aromatic ring points to a commercially available and simple starting material, catechol. This leads to a convergent synthetic strategy where the aromatic core is first assembled and then the alkenyl side chains are installed.

Retrosynthetic Pathway:

Strategic Approaches for (1Z)-Alkenyl Group Formation

The formation of the (1Z)-alkenyl geometry is a critical step that requires a high degree of stereoselectivity. Several modern synthetic methods are available for the synthesis of Z-alkenes. mychemblog.com The Wittig reaction stands out as a robust and widely used method for this purpose. wikipedia.orgcambridge.orgwikipedia.org Specifically, the use of non-stabilized or semi-stabilized ylides in the Wittig reaction generally favors the formation of the Z-isomer. organic-chemistry.org The reaction proceeds through a kinetically controlled pathway involving a betaine (B1666868) intermediate, which leads to the desired stereochemical outcome. libretexts.org

Alternative strategies for Z-alkene synthesis include transition metal-catalyzed reactions, such as those employing cobalt or other metals, which can achieve high regio- and diastereoselectivity in the hydroalkylation of alkynes. vanderbilt.educommonorganicchemistry.com However, for the conversion of an aldehyde to an alkene, the Wittig reaction remains a primary and well-established choice.

Classical and Modern Synthetic Routes

The synthesis of this compound can be achieved through a multi-step pathway that combines classical aromatic substitution reactions with modern stereoselective olefination techniques.

Alkoxy-Aromatic Ring Formation Strategies

The formation of the 2-ethoxyphenol (B1204887) core is the initial step in the proposed synthetic route. This can be readily achieved through the mono-etherification of catechol. A common and effective method is the Williamson ether synthesis, where catechol is treated with an ethylating agent, such as diethyl sulfate (B86663) or ethyl iodide, in the presence of a base. This reaction provides a straightforward entry to the required alkoxy-aromatic precursor.

Stereoselective Installation of Propenyl Substituents

With the 2-ethoxy-1,3-benzenedicarboxaldehyde intermediate in hand, the two (1Z)-1-propen-1-yl groups can be installed via a double Wittig reaction. The choice of the Wittig reagent is crucial for achieving the desired (Z,Z)-diastereomer. An ethyltriphenylphosphonium salt, when treated with a strong base such as n-butyllithium or sodium hydride, generates the corresponding ylide. The reaction of this ylide with the dialdehyde is expected to proceed with high Z-selectivity for both formyl groups, yielding the target molecule. The driving force for the reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. wikipedia.org

Table 1: Conditions for Z-Selective Wittig Reaction

Aldehyde SubstrateWittig Reagent PrecursorBaseSolventExpected Outcome
2-Ethoxy-1,3-benzenedicarboxaldehydeEthyltriphenylphosphonium bromiden-ButyllithiumTHFHigh yield of this compound

Multi-Step Synthesis Pathways from Commercial Starting Materials

A plausible multi-step synthesis of this compound starting from commercially available catechol is outlined below:

Etherification of Catechol: Catechol is treated with diethyl sulfate in the presence of a base like sodium hydroxide (B78521) to yield 2-ethoxyphenol.

Double Formylation of 2-Ethoxyphenol: The resulting 2-ethoxyphenol is subjected to a double formylation reaction to introduce two aldehyde groups at the 1 and 3 positions. This can be achieved using methods like the Rieche formylation wikipedia.orgsynarchive.com with dichloromethyl methyl ether and a Lewis acid catalyst (e.g., TiCl₄), or the Vilsmeier-Haack reaction cambridge.orgorganic-chemistry.orgwikipedia.org using a mixture of phosphorus oxychloride and N,N-dimethylformamide (DMF). These methods are effective for the formylation of electron-rich aromatic rings. cambridge.org

Stereoselective Double Wittig Olefination: The intermediate, 2-ethoxy-1,3-benzenedicarboxaldehyde, is then reacted with ethyltriphenylphosphonium ylide (generated in situ from ethyltriphenylphosphonium bromide and a strong base) in an aprotic solvent like tetrahydrofuran (B95107) (THF). This double Wittig reaction is expected to stereoselectively produce the desired (Z,Z)-diastereomer of the final product.

Table 2: Proposed Multi-Step Synthesis

StepReactionStarting MaterialReagents and ConditionsProduct
1EtherificationCatecholDiethyl sulfate, NaOH, H₂O/Toluene2-Ethoxyphenol
2Double Formylation2-EthoxyphenolPOCl₃, DMF2-Ethoxy-1,3-benzenedicarboxaldehyde
3Double Wittig Reaction2-Ethoxy-1,3-benzenedicarboxaldehydeEthyltriphenylphosphonium bromide, n-BuLi, THFThis compound

Catalytic Approaches in the Synthesis of this compound

The construction of the target molecule, featuring a specific stereochemistry of the propenyl groups and a defined substitution pattern on the benzene (B151609) ring, would likely rely on advanced catalytic methods.

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, which would be essential for assembling this compound. A potential retrosynthetic analysis suggests the disconnection of the propenyl groups and the ethoxy group from the benzene core.

A plausible forward synthesis could involve a sequential or one-pot multi-component coupling strategy. For instance, a dihalo-substituted phenol (B47542) could serve as a key intermediate. This intermediate could first undergo an etherification reaction to introduce the ethoxy group, followed by stereoselective cross-coupling reactions to install the two (1Z)-1-propen-1-yl moieties.

Copper-catalyzed Chan-Lam or Ullmann-type couplings are well-established methods for the formation of aryl ethers. organic-chemistry.org For example, reacting a dihalo-phenol with ethanol (B145695) in the presence of a copper catalyst and a suitable ligand could yield the corresponding ethoxy-dihalobenzene.

Subsequently, the installation of the (1Z)-1-propen-1-yl groups could be achieved through stereoretentive cross-coupling reactions. For example, a Suzuki-Miyaura coupling between the ethoxy-dihalobenzene and a (1Z)-propenylboronic acid derivative, catalyzed by a palladium complex with appropriate ligands, could afford the desired product. The choice of ligand is crucial for maintaining the Z-stereochemistry of the double bond.

Alternatively, a Negishi coupling involving a (1Z)-propenylzinc reagent or a Stille coupling with a (1Z)-propenyltin reagent could also be envisioned. The general applicability of these methods in constructing complex organic molecules is well-documented.

Reaction Type Catalyst/Reagents Potential Application in Synthesis Key Considerations
Chan-Lam/Ullmann CouplingCu salts, Ligands (e.g., N,N-dimethylglycine), BaseFormation of the aryl ethyl ether linkage. organic-chemistry.orgReaction conditions must be compatible with other functional groups on the aromatic ring.
Suzuki-Miyaura CouplingPd catalyst (e.g., Pd(PPh₃)₄), Ligands, Base, (1Z)-propenylboronic acidStereoretentive formation of the C(sp²)-C(sp²) bond to install the (1Z)-propenyl groups.Preservation of the Z-alkene geometry is critical.
Negishi CouplingPd or Ni catalyst, (1Z)-propenylzinc reagentAlternative stereoretentive cross-coupling for C-C bond formation.Requires preparation and handling of organozinc reagents.
Stille CouplingPd catalyst, (1Z)-propenyltin reagentAnother option for stereospecific C-C bond formation.Stoichiometric amounts of organotin compounds are required, which can be toxic.

Another viable approach to introduce the (1Z)-1-propen-1-yl groups involves stereoselective olefination reactions starting from a suitable diformyl- or diacyl-substituted ethoxybenzene. The Wittig reaction and its modifications, such as the Schlosser modification, can be tuned to favor the formation of Z-alkenes. nih.gov

For instance, reacting 2-ethoxy-1,3-dicarbaldehyde with a non-stabilized ylide, such as that generated from ethyltriphenylphosphonium bromide, under salt-free conditions would be expected to yield the (1Z)-alkene with high selectivity.

The Horner-Wadsworth-Emmons (HWE) reaction, particularly with Still-Gennari conditions using phosphonates with electron-withdrawing groups and specific bases (e.g., KHMDS with 18-crown-6), is another powerful method for the synthesis of Z-alkenes. nih.govresearchgate.net

Olefination Method Key Reagents Expected Stereoselectivity Notes
Wittig Reaction (salt-free)Non-stabilized ylide (e.g., from ethyltriphenylphosphonium halide)High Z-selectivityThe absence of lithium salts is crucial for high Z-selectivity.
Horner-Wadsworth-Emmons (Still-Gennari modification)Bis(trifluoroethyl)phosphonates, KHMDS, 18-crown-6High Z-selectivityEffective for a wide range of aldehydes. researchgate.net

Derivatization and Further Chemical Transformations

The chemical reactivity of this compound would be dictated by its constituent functional groups: the ether linkage and the (1Z)-propenyl groups.

Aryl ethyl ethers are generally stable but can be cleaved under harsh acidic conditions, typically with strong hydrohalic acids like HBr or HI. libretexts.orglibretexts.org Cleavage of the ethyl-oxygen bond would occur via an Sₙ2 mechanism, leading to the formation of 2,6-di[(1Z)-1-propen-1-yl]phenol and ethyl halide. libretexts.orglibretexts.org The aryl-oxygen bond is resistant to cleavage due to the high strength of the sp²-hybridized carbon-oxygen bond.

Reaction Reagents Expected Products Mechanism
Ether CleavageHBr or HI (excess)2,6-di[(1Z)-1-propen-1-yl]phenol, Ethyl halideSₙ2

The (1Z)-propenyl groups are sites of potential reactivity, including stereospecific reactions and isomerization.

The (1Z)-propenyl groups can undergo various stereospecific additions. For example, dihydroxylation using osmium tetroxide would be expected to occur in a syn-fashion, while epoxidation with a peroxy acid would also be stereospecific.

A significant aspect of the chemistry of (Z)-alkenylarenes is their potential for isomerization to the thermodynamically more stable (E)-isomers. This isomerization can be promoted by heat, acid, or light, often via radical or cationic intermediates. researchgate.netnih.govrsc.org Photocatalysis, in particular, has emerged as a powerful tool for E/Z isomerization of alkenes. nih.govrsc.orgsemanticscholar.org The use of a suitable photosensitizer and light could potentially be used to convert the (1Z, 1'Z)-isomer to the (1E, 1'E)- or a mixture of diastereomers. The exact outcome would depend on the reaction conditions and the photostationary state established. researchgate.netnih.gov

Transformation Conditions/Reagents Potential Outcome Significance
IsomerizationHeat, Acid, or Light (Photocatalysis)Conversion to (E)-isomers or a mixture of diastereomers. researchgate.netnih.govrsc.orgAccess to other stereoisomers of the parent compound.
DihydroxylationOsO₄, NMOStereospecific formation of a diol.Introduction of new functional groups with defined stereochemistry.
Epoxidationm-CPBA or other peroxy acidsStereospecific formation of an epoxide.Creation of a reactive intermediate for further transformations.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the strongly electron-donating ethoxy group. wikipedia.orgaskfilo.comyoutube.com The two (1Z)-1-propen-1-yl groups are also generally considered to be activating and ortho-, para-directing, although their influence is weaker than that of the ethoxy group.

The directing effects of the substituents would be cooperative. The ethoxy group at position C2 directs incoming electrophiles to positions C4 and C6 (ortho) and C5 (para, which is blocked). The propenyl groups at C1 and C3 further activate the ring. The primary sites for electrophilic attack are predicted to be C4 and C6, which are ortho to the powerful ethoxy director. youtube.commasterorganicchemistry.com Steric hindrance from the adjacent propenyl groups might slightly favor substitution at the C4 position. youtube.com

Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution

ReactionReagentsPredicted Major Product(s)Theoretical Rationale
Nitration HNO₃, H₂SO₄4-Nitro-2-ethoxy-1,3-di[(1Z)-1-propen-1-yl]benzeneThe ethoxy group is a strong ortho, para-director, making the C4 and C6 positions the most nucleophilic. youtube.commasterorganicchemistry.com
Halogenation Br₂, FeBr₃4-Bromo-2-ethoxy-1,3-di[(1Z)-1-propen-1-yl]benzeneSimilar to nitration, substitution is directed by the ethoxy group. masterorganicchemistry.com
Friedel-Crafts Acylation CH₃COCl, AlCl₃4-Acetyl-2-ethoxy-1,3-di[(1Z)-1-propen-1-yl]benzeneThe reaction is expected to occur at the most activated and sterically accessible position. masterorganicchemistry.com
Sulfonation Fuming H₂SO₄This compound-4-sulfonic acidSulfonation is often reversible and may be influenced by thermodynamic control.

It is crucial to note that the alkene moieties are also reactive towards many electrophilic reagents. Therefore, reaction conditions would need to be carefully selected to favor aromatic substitution over addition to the propenyl groups. For instance, milder conditions might be required for nitration and halogenation to avoid side reactions. wikipedia.org

Nucleophilic Reactions and Annulation Strategies

The electron-rich nature of the benzene ring and the absence of strong electron-withdrawing groups make the core of this compound generally unreactive towards nucleophilic aromatic substitution (SNAAr). However, the propenyl groups could potentially undergo nucleophilic attack under specific catalytic conditions, for instance, in transition-metal-catalyzed cross-coupling reactions if they were first converted to a suitable leaving group.

Annulation strategies, which involve the formation of a new ring, could potentially be employed. For example, reactions that utilize the two propenyl groups in a concerted or stepwise manner could lead to the formation of polycyclic structures. A hypothetical intramolecular cyclization could be envisioned under acidic or thermal conditions, although such a reaction would likely require high activation energy.

Another theoretical annulation pathway could involve a [4+2] cycloaddition where the benzene ring itself acts as a diene, although this is generally unfavorable for benzene derivatives unless they are appropriately substituted or part of a strained system. More plausibly, the propenyl groups could participate in annulation reactions. For instance, a reaction sequence involving functionalization of the propenyl groups followed by an intramolecular condensation could be a viable strategy for building a new ring onto the benzene core. Research on related dialkenylbenzene systems could provide a template for such transformations. nih.gov

Polymerization and Oligomerization Studies

The presence of two polymerizable propenyl groups makes this compound a potential monomer for the synthesis of cross-linked polymers. This is analogous to divinylbenzene (B73037) (DVB), which is widely used as a cross-linking agent in the production of ion-exchange resins and other polymers. wikipedia.orgnih.gov

The polymerization could proceed via various mechanisms, including free-radical, cationic, or anionic polymerization, depending on the initiator used.

Free-Radical Polymerization: Initiators like AIBN or benzoyl peroxide would lead to the formation of a cross-linked network polymer. The ethoxy group might influence the reactivity of the propagating radical.

Cationic Polymerization: Lewis acids or strong protic acids could initiate polymerization. The electron-donating ethoxy group would likely stabilize a cationic intermediate, potentially accelerating the polymerization rate compared to unsubstituted DVB. orientjchem.org

Anionic Polymerization: Initiators such as organolithium compounds could be used. The stereochemistry of the propenyl groups and the presence of the ethoxy group would affect the structure and properties of the resulting polymer. itu.edu.tr

The resulting material would be a thermoset polymer, likely exhibiting high thermal stability and solvent resistance due to its cross-linked nature. The specific properties of the polymer would be determined by the degree of cross-linking and the stereochemistry of the polymer chains. Oligomerization could occur under conditions of low initiator concentration or in the presence of a chain transfer agent, leading to low molecular weight polymers or co-polymers. mdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Ethoxy 1,3 Di 1z 1 Propen 1 Yl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 2-Ethoxy-1,3-di[(1Z)-1-propen-1-yl]benzene, providing detailed information about the atomic arrangement and stereochemistry.

Elucidation of Stereochemistry via Coupling Constants and NOESY

The (1Z) stereochemistry of the two propenyl groups is a critical feature of the molecule. This can be definitively established through proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect Spectroscopy (NOESY). For the vinylic protons of a (Z)-alkene, the ³JHH coupling constant is typically in the range of 6-12 Hz, which is significantly smaller than the 12-18 Hz range observed for (E)-alkenes.

The NOESY experiment provides through-space correlations between protons that are in close proximity. For the (1Z)-propenyl groups, a distinct NOE correlation would be expected between the vinylic proton and the methyl protons of the same propenyl unit. The absence of a strong NOE between the vinylic proton and the methine proton of the adjacent propenyl group would further support the (Z) configuration.

Interaction Expected NOESY Correlation Stereochemical Implication
Vinylic H ↔ Propenyl CH₃StrongConfirms (Z) configuration
Vinylic H ↔ Adjacent Propenyl CHWeak or AbsentSupports (Z) configuration
Ethoxy CH₂ ↔ Aromatic H at C2StrongProximity of ethoxy group to the benzene (B151609) ring

Dynamic NMR Studies on Rotational Barriers and Conformational Analysis

The presence of the ethoxy and propenyl groups introduces conformational flexibility to the molecule. Dynamic NMR (DNMR) spectroscopy is employed to study the rotational barriers around the C(aryl)-O, O-C(ethyl), and C(aryl)-C(propenyl) bonds. researchgate.net At low temperatures, the rotation around these bonds may be slow on the NMR timescale, leading to the appearance of distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single time-averaged signal. By analyzing the line shapes of the NMR signals at different temperatures, the energy barriers for these rotational processes can be calculated. researchgate.net This provides valuable information about the conformational preferences and the steric hindrance imposed by the substituents. nih.gov

Advanced 2D NMR Techniques (e.g., HMBC, HSQC, COSY) for Connectivity

A combination of 2D NMR experiments is essential to unambiguously assign all the proton and carbon signals and to establish the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. emerypharma.com It would show correlations between the protons of the ethoxy group (CH₂ and CH₃), the protons within each propenyl group (vinylic H, methine H, and CH₃), and the coupled protons on the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. emerypharma.com It allows for the direct assignment of the carbon signals for all protonated carbons in the molecule. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. columbia.edu It is crucial for establishing the connectivity between the different functional groups. For instance, an HMBC correlation between the ethoxy CH₂ protons and the C2 carbon of the benzene ring would confirm the position of the ethoxy group. Similarly, correlations between the vinylic protons and the aromatic carbons at C1 and C3 would confirm the attachment points of the propenyl groups. youtube.com

2D NMR Technique Information Gained Key Correlations for this compound
COSY¹H-¹H couplingsEthoxy CH₂ ↔ CH₃; Vinylic H ↔ Methine H; Aromatic H correlations
HSQC¹H-¹³C one-bond correlationsDirect assignment of all protonated carbons
HMBC¹H-¹³C long-range correlationsEthoxy CH₂ ↔ C2 (aromatic); Vinylic H ↔ C1/C3 (aromatic)

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides complementary information to NMR by probing the vibrational modes of the molecule.

Characteristic Vibrational Modes of Alkene and Ether Groups

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

Alkene Group: A C=C stretching vibration is expected in the region of 1650-1600 cm⁻¹. The C-H stretching vibrations of the vinylic protons typically appear above 3000 cm⁻¹. The out-of-plane C-H bending (wagging) vibration of the (Z)-alkene is a particularly diagnostic band, often found in the 730-665 cm⁻¹ region.

Ether Group: The most characteristic vibration of the ether linkage is the C-O-C asymmetric stretching, which gives rise to a strong absorption band in the 1260-1000 cm⁻¹ range. A symmetric stretching vibration is also present but is generally weaker.

Aromatic Ring: The spectrum would also show characteristic bands for the substituted benzene ring, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
AlkeneC=C Stretch1650-1600
Alkene=C-H Stretch>3000
Alkene (Z)=C-H Bend (out-of-plane)730-665
EtherC-O-C Asymmetric Stretch1260-1000
AromaticC-H Stretch>3000
AromaticC=C Stretch1600-1450

Conformational Analysis using Vibrational Spectroscopy

Similar to DNMR, temperature-dependent IR and Raman spectroscopy can be used to study the conformational isomerism of this compound. sxu.edu.cn Different conformers can have slightly different vibrational frequencies. By monitoring the changes in the relative intensities of these bands as a function of temperature, the relative stabilities of the conformers can be determined. This is particularly useful for studying the rotational isomers arising from the ethoxy and propenyl groups.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure.

High-resolution mass spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, with a chemical formula of C₁₄H₁₈O, the theoretical exact mass can be calculated. This experimental value is then compared to the theoretical mass, and a low mass error (typically <5 ppm) provides strong evidence for the proposed formula.

Table 1: Theoretical Isotopic Distribution and Exact Mass for C₁₄H₁₈O

Isotope Abundance (%) Exact Mass (Da)
¹²C₁₄¹H₁₈¹⁶O 100.00 202.135765
¹³C¹²C₁₃¹H₁₈¹⁶O 15.35 203.139120
¹²C₁₄¹H₁₇²H¹⁶O 0.28 203.142043
¹²C₁₄¹H₁₈¹⁷O 0.04 203.139944
¹²C₁₄¹H₁₈¹⁸O 0.20 204.140200

This table presents the predicted isotopic pattern for the molecular ion of this compound. The most abundant peak corresponds to the molecule containing the most common isotopes.

By utilizing HRMS, the elemental formula C₁₄H₁₈O can be confirmed, distinguishing it from other potential isobaric compounds.

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of a molecule by isolating the molecular ion and subjecting it to fragmentation. The resulting product ions reveal the connectivity of the atoms. For aromatic ethers, fragmentation often occurs at the bonds alpha and beta to the aromatic ring. whitman.edu The presence of the ethoxy and propenyl groups on the benzene ring in this compound would likely lead to characteristic fragmentation pathways.

Expected fragmentation patterns would include:

Loss of an ethyl radical (•C₂H₅): Cleavage of the ethyl-oxygen bond would result in a fragment ion at [M - 29]⁺.

Loss of ethylene (B1197577) (C₂H₄) via McLafferty-type rearrangement: This would produce a fragment at [M - 28]⁺.

Cleavage of the propenyl group: Loss of a propenyl radical (•C₃H₅) would lead to a fragment at [M - 41]⁺.

Formation of a tropylium (B1234903) ion: A characteristic peak at m/z 91 can indicate the presence of a substituted benzene ring that rearranges to the stable tropylium cation. youtube.com

Table 2: Plausible MS/MS Fragmentation of [C₁₄H₁₈O]⁺

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Structure of Fragment
202.14 173.11 C₂H₅• [M - C₂H₅]⁺
202.14 174.12 C₂H₄ [M - C₂H₄]⁺
202.14 161.09 C₃H₅• [M - C₃H₅]⁺
202.14 91.05 C₇H₇O• Tropylium ion [C₇H₇]⁺

This table outlines the expected major fragmentation pathways for the molecular ion of this compound in an MS/MS experiment.

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice.

A single crystal of this compound, if obtainable, would allow for the precise determination of its molecular geometry. The benzene ring is expected to be planar, with C-C bond lengths intermediate between single and double bonds, characteristic of aromatic systems. docbrown.info The (1Z) configuration of the propenyl groups would also be confirmed. The ethoxy and propenyl substituents will likely be slightly out of the plane of the benzene ring due to steric hindrance.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₁₄H₁₈O
Formula Weight 202.29
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 14.1
β (°) 98.5
Volume (ų) 1200
Z 4
Density (calculated) (g/cm³) 1.12

This table provides a set of plausible crystallographic parameters for the title compound, based on typical values for similar organic molecules.

The way molecules pack in a crystal is governed by intermolecular forces. acs.orgresearchgate.netbohrium.comresearchgate.net For this compound, several types of interactions are anticipated to influence the crystal packing:

C-H···π interactions: The hydrogen atoms of the ethoxy and propenyl groups, as well as those on the aromatic ring, can interact with the π-electron clouds of adjacent benzene rings.

π-π stacking: The aromatic rings of neighboring molecules may stack in either a face-to-face or offset arrangement.

Chiroptical Spectroscopy (if chiral centers are introduced via derivatization or synthesis)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are sensitive to the three-dimensional arrangement of atoms in chiral molecules. saschirality.org The parent molecule, this compound, is achiral. However, if a chiral center were introduced, for example, through an asymmetric synthesis or derivatization of one of the propenyl side chains, chiroptical methods would become invaluable for its stereochemical characterization.

For a chiral derivative, the CD spectrum would show differential absorption of left and right circularly polarized light at specific wavelengths, known as Cotton effects. The sign and intensity of these effects are directly related to the absolute configuration of the chiral center(s). Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be used to predict the CD spectrum for a given enantiomer, and comparison with the experimental spectrum would allow for the assignment of the absolute configuration. researchgate.net

Research Findings on this compound Remain Elusive

Despite a comprehensive search of available scientific literature and spectroscopic databases, no specific research findings, including data from advanced spectroscopic techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), could be located for the chemical compound this compound.

The investigation sought to elucidate the chiroptical properties of this specific molecule, which are critical for understanding its three-dimensional structure and stereochemistry. However, the search did not yield any published studies or data repositories containing the requested spectroscopic information.

Consequently, the detailed analysis of its CD and ORD spectra, as outlined in the intended article structure, cannot be provided at this time. The absence of such data in the public domain suggests that the chiroptical characteristics of this compound may not have been the subject of published scientific inquiry or that such research is not readily accessible.

Further research would be required to be initiated to determine the Circular Dichroism and Optical Rotatory Dispersion properties of this compound.

Theoretical and Computational Chemistry of 2 Ethoxy 1,3 Di 1z 1 Propen 1 Yl Benzene

Molecular Dynamics (MD) Simulations

Solvent Effects on Molecular Behavior:The influence of different solvents on the structure and dynamics of 2-Ethoxy-1,3-di[(1Z)-1-propen-1-yl]benzene has not been investigated through molecular dynamics simulations. This type of study is important for understanding how the molecule behaves in a solution, which is critical for many chemical applications.

The lack of available data prevents the creation of a detailed and informative article on the theoretical and computational chemistry of this compound at this time. Future computational research would be necessary to generate the specific findings required to populate the outlined sections.

Reaction Mechanism Studies

Transition State Identification and Energy Barriers

No studies identifying the transition states or calculating the energy barriers for reactions involving this compound have been found in the surveyed literature.

Reaction Pathways and Selectivity Prediction

There is no available research that computationally predicts the reaction pathways or selectivity for this compound.

Structure-Reactivity Relationship (SRR) Modeling

No structure-reactivity relationship (SRR) models specific to this compound have been published.

QSAR/QSPR Applications in Chemical Reactivity and Selectivity

No QSAR or QSPR studies focusing on the chemical reactivity and selectivity of this compound are present in the current body of scientific literature.

While general principles of theoretical and computational chemistry certainly apply to this molecule, the specific data required to fulfill the detailed request are not available. Future research may address the computational aspects of this and related compounds, at which point a detailed analysis as requested would become feasible.

Advanced Methodologies for Isolation and Purification if Relevant to Research Context

Chromatographic Separations

Chromatographic techniques are fundamental in the separation of complex mixtures. The development of specific methods is crucial for achieving high purity of a target compound.

High-Performance Liquid Chromatography (HPLC) Method Development

No peer-reviewed studies or application notes detailing the development of an HPLC method for the analysis or purification of 2-Ethoxy-1,3-di[(1Z)-1-propen-1-yl]benzene are available. Such a study would typically involve the optimization of parameters like the stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve optimal separation from potential impurities.

Gas Chromatography (GC) for Volatile Derivatives

Information regarding the use of Gas Chromatography (GC) for the analysis of this compound, either in its native form or as a volatile derivative, is absent from the scientific record. GC is a powerful technique for separating and analyzing volatile compounds, and its application would require specific knowledge of the compound's thermal stability and volatility.

Preparative Chromatography for Scale-Up

There are no published protocols for the scale-up purification of this compound using preparative chromatography. This process would be essential for obtaining larger quantities of the pure compound for further research, and its absence suggests that the compound may not have been synthesized or isolated on a significant scale.

Crystallization and Recrystallization Techniques

Crystallization is a common and effective method for purifying solid compounds. However, no literature has been found that describes the crystallization or recrystallization of this compound. This includes a lack of information on suitable solvents, temperature profiles, or observed crystal morphology.

Membrane-Based Separations

Membrane-based separations offer an alternative, often more energy-efficient, method for purification. There is currently no indication in the available literature that membrane technology has been applied to the isolation or purification of this compound.

Specialized Applications and Advanced Materials Science Potential of 2 Ethoxy 1,3 Di 1z 1 Propen 1 Yl Benzene Excluding Biological/clinical

Role in Polymer Science and Monomer Synthesis

There is no available information regarding the use of 2-Ethoxy-1,3-di[(1Z)-1-propen-1-yl]benzene in polymer science. The following subtopics remain unexplored for this specific compound:

Radical Polymerization Studies

No studies detailing the behavior of this compound in radical polymerization processes have been found.

Condensation Polymerization Precursors

There is no literature to suggest that this compound has been used or considered as a precursor for condensation polymerization.

Smart Polymer Design and Synthesis

The potential application of this compound in the design and synthesis of smart polymers is not documented in any available research.

Applications in Organic Electronics and Photonics

Similarly, the investigation into the applications of this compound in organic electronics and photonics yielded no specific findings.

Charge Transport Properties

Data on the charge transport properties, such as electron or hole mobility, for this compound are not available.

Fluorescent and Luminescent Material Development

There are no published studies on the fluorescent or luminescent properties of this compound or its development as a material for such applications.

Liquid Crystalline Behavior and Applications

The molecular structure of this compound is suggestive of potential liquid crystalline properties. The rigid benzene (B151609) core, combined with the semi-flexible propenyl and ethoxy side chains, could enable the formation of mesophases under specific temperature conditions. The presence of an alkoxy group, in particular, is a common feature in many liquid crystal molecules, as it can contribute to the necessary balance of rigidity and flexibility, and influence the transition temperatures between crystalline, liquid crystalline, and isotropic liquid phases. mdpi.com

A patent for liquid crystal compounds incorporating a terminal alkyloxypropenyl group further supports the potential for this class of molecules to exhibit liquid crystalline behavior. google.com The general structure outlined in the patent, which includes a core aromatic system and an alkyloxypropenyl substituent, shares key features with this compound. google.com The (1Z) configuration of the propenyl groups in the target molecule would likely lead to a bent molecular shape, which could favor the formation of specific mesophases, such as bent-core or banana phases, known for their unique electro-optical properties.

The potential liquid crystalline behavior of this compound could lead to applications in:

Display Technologies: As a component in liquid crystal displays (LCDs), where its specific mesophase behavior and dielectric anisotropy could be exploited.

Optical Switching: The ability to alter the orientation of the liquid crystal molecules with an electric field could be used in fast optical switches for telecommunications.

Sensors: Changes in the liquid crystalline phase in response to external stimuli, such as temperature or the presence of chemical analytes, could form the basis of sensitive sensor devices.

Further research would be required to determine the specific mesophases formed by this compound and their corresponding transition temperatures.

Structural Feature Potential Influence on Liquid Crystalline Properties
Benzene CoreProvides rigidity and a platform for mesogen formation.
Ethoxy GroupInfluences molecular polarity and transition temperatures. mdpi.com
(1Z)-1-propen-1-yl GroupsIntroduces a bent molecular geometry, potentially leading to unique mesophases.
Terminal Alkyloxypropenyl MoietyA known feature in some patented liquid crystal compounds. google.com

Precursor for Advanced Catalysts or Ligands

The di(propenyl) functionality of this compound makes it a candidate as a precursor for the synthesis of advanced catalysts or ligands. The propenyl groups are reactive sites that can undergo a variety of chemical transformations to create more complex molecular architectures suitable for coordination with metal centers.

For instance, the double bonds of the propenyl groups could be functionalized through reactions such as:

Hydroformylation: To introduce aldehyde groups, which can then be further modified.

Metathesis: To create new carbon-carbon bonds and build larger, more complex ligand structures.

Polymerization: The vinyl groups could potentially be used in polymerization reactions, similar to how divinylbenzene (B73037) is used to create cross-linked polymers. researchgate.net

The synthesis of oligo(p-phenylene vinylene) (OPV) derivatives, which share the phenylene vinylene linkage, often involves precursor molecules with reactive vinyl or halide groups. acs.orgnih.govresearchgate.netnih.gov By analogy, this compound could serve as a monomer or building block in the synthesis of novel conjugated polymers with specific electronic and optical properties. The ethoxy group can also play a role in tuning the solubility and electronic properties of the resulting ligand or polymer. acs.org

Reactive Site Potential Transformation Resulting Functionality for Catalysis/Ligand Synthesis
Propenyl Double BondsHydroformylation, Metathesis, PolymerizationAldehydes, new C-C bonds, polymer backbone
Benzene RingElectrophilic SubstitutionIntroduction of additional donor atoms (e.g., phosphines, amines)
Ethoxy GroupEther Cleavage (if required)Phenolic hydroxyl for further functionalization

Role in Supramolecular Chemistry and Host-Guest Interactions

The aromatic and ether functionalities of this compound suggest its potential to participate in supramolecular chemistry and host-guest interactions. The electron-rich benzene ring can engage in π-π stacking interactions with other aromatic molecules, while the oxygen atom of the ethoxy group can act as a hydrogen bond acceptor.

Potential roles in supramolecular chemistry include:

Molecular Recognition: The specific geometry and electronic nature of the molecule could allow it to selectively bind to other molecules.

Self-Assembly: Under appropriate conditions, the molecule could self-assemble into well-defined nanostructures, such as vesicles, fibers, or films.

Template for Synthesis: It could act as a template, directing the synthesis of other molecules or materials around it.

Applications in Analytical Chemistry (e.g., as a chemical standard, or for method development)

In analytical chemistry, well-characterized compounds are essential for method development and as standards for quantification. Given its unique structure, this compound could serve as a useful reference compound in several analytical techniques.

Chemical Standard: If synthesized to a high purity, it could be used as a primary or secondary analytical standard for the identification and quantification of related compounds in complex mixtures. sigmaaldrich.com For example, it could be used in the analysis of essential oils or other natural products where similar phenylpropanoid structures are found.

Method Development: The compound could be employed in the development and validation of new analytical methods, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). Its specific retention time and spectral characteristics (e.g., in mass spectrometry or UV-Vis spectroscopy) would be valuable for optimizing separation and detection parameters. nist.govnist.govnih.gov

Isomer Analysis: Due to the presence of (Z) isomers of the propenyl groups, this compound would be particularly useful in developing analytical methods capable of separating and identifying geometric isomers of alkene-substituted aromatic compounds.

Analytical Application Relevant Properties of this compound
Chemical StandardHigh purity, well-defined structure, unique spectral signature. sigmaaldrich.com
Method Development (GC, HPLC)Specific retention time, volatility, UV absorbance. nist.govnist.govnih.gov
Isomer Separation StudiesPresence of (Z) geometric isomers.

Environmental and Sustainability Considerations in the Research of 2 Ethoxy 1,3 Di 1z 1 Propen 1 Yl Benzene

Green Chemistry Principles in Synthesis and Transformation

The synthesis of 2-Ethoxy-1,3-di[(1Z)-1-propen-1-yl]benzene can be hypothetically achieved through a double Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the coupling of a phosphonate-stabilized carbanion with aldehydes or ketones to form alkenes, often with high stereoselectivity for the (E)-isomer. wikipedia.org The principles of green chemistry provide a framework for assessing the sustainability of such a synthetic route.

Atom Economy: Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. numberanalytics.combuecher.de It is a theoretical calculation that assumes 100% yield and helps to identify reactions that are inherently less wasteful. wordpress.comjocpr.com Addition reactions, for example, can have a 100% atom economy. primescholars.com In contrast, substitution and elimination reactions generate stoichiometric byproducts, lowering their atom economy. The Wittig reaction, a related olefination method, is often cited as having poor atom economy due to the generation of triphenylphosphine (B44618) oxide as a byproduct. primescholars.com The HWE reaction is generally more favorable in this regard as the phosphate (B84403) byproduct has a lower molecular weight.

For a hypothetical synthesis of this compound from 2-ethoxy-1,3-benzenedicarbaldehyde and a phosphonate (B1237965) reagent, the atom economy can be calculated.

Table 1: Hypothetical Atom Economy Calculation for the Synthesis of this compound via HWE Reaction

Reactant 1: 2-Ethoxy-1,3-benzenedicarbaldehydeReactant 2: Diethyl (1-propyl)phosphonate (x2)Product: this compoundByproduct: Diethyl phosphate (x2)% Atom Economy
Formula: C9H8O3Formula: C7H17O3PFormula: C14H18OFormula: C4H11O4P
MW: 164.16 g/mol MW: 180.18 g/mol MW: 202.29 g/mol MW: 154.10 g/mol 41.9%
Calculation: [MW of Product] / ( [MW of Reactant 1] + 2 * [MW of Reactant 2] ) * 100

Note: This calculation is theoretical and assumes the use of diethyl (1-propyl)phosphonate as the reagent. The actual atom economy would vary based on the specific phosphonate used.

E-Factor (Environmental Factor): Developed by Roger Sheldon, the E-Factor is a more holistic metric that quantifies the actual amount of waste produced per kilogram of product (E-Factor = kg waste / kg product). nih.gov It accounts for reaction yield, solvent losses, and all other process aids. rsc.org An ideal E-Factor is zero. tudelft.nl Different sectors of the chemical industry have vastly different typical E-Factors, with pharmaceuticals often having the highest values (25-100+) due to complex, multi-step syntheses. researchgate.net For fine chemicals, an E-factor of 5 to 50 is common. researchgate.net

Table 2: Estimated E-Factor for a Hypothetical Fine Chemical Synthesis

MetricDescriptionEstimated Value Range
E-Factor Kilograms of total waste (solvents, byproducts, reagents) per kilogram of product.5 - 50
Process Mass Intensity (PMI) Total mass of all materials (reactants, solvents, process water) used per kilogram of product. E-Factor = PMI - 1. nih.gov6 - 51

For the synthesis of this compound, a realistic E-Factor would likely fall within the typical range for fine chemicals, but a precise value can only be determined through experimental process data.

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, under milder conditions, and with less waste. buecher.de While the HWE reaction itself is often promoted by a strong base rather than a catalyst in the traditional sense, the use of catalytic amounts of a base or a phase-transfer catalyst can improve sustainability. The development of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled would represent a significant advancement. buecher.de For instance, solid-supported bases could simplify product purification and minimize waste.

Waste Management and By-product Utilization Strategies

A primary waste stream from the proposed HWE synthesis is the dialkyl phosphate byproduct. organic-chemistry.org This water-soluble phosphate is more easily removed from the product mixture than the triphenylphosphine oxide generated in a Wittig reaction, which is a key advantage of the HWE method. wikipedia.org Strategies for managing this waste could include:

Recovery and Recycling: Investigating methods to recover the phosphate byproduct and potentially convert it back into a useful phosphonate reagent.

Valorization: Exploring applications for the dialkyl phosphate salt itself, although its low value may make this economically challenging.

Wastewater Treatment: Ensuring appropriate treatment of aqueous waste streams to remove phosphate before discharge, preventing potential eutrophication.

Solvent waste is another major consideration. The use of a single, easily recyclable solvent throughout the synthesis and purification process is preferable to using multiple different solvents. tudelft.nl

Degradation Pathways in Environmental Contexts (purely chemical degradation)

Understanding the potential chemical degradation pathways of this compound is crucial for assessing its environmental persistence. Based on its structure, several purely chemical degradation mechanisms can be postulated:

Oxidation: The propenyl groups are susceptible to oxidation, particularly at the allylic positions, which could be initiated by atmospheric oxidants. The double bonds themselves can be cleaved by strong oxidants like ozone.

Hydrolysis: The ethoxy group (an ether linkage) is generally stable to hydrolysis under neutral pH conditions but could be cleaved under strongly acidic conditions, yielding the corresponding phenol (B47542) and ethanol (B145695).

Photodegradation: The aromatic ring and conjugated double bond system suggest the molecule will absorb UV light, potentially leading to photochemical reactions and degradation in the presence of sunlight.

Life Cycle Assessment of Synthesis Pathways

A comprehensive Life Cycle Assessment (LCA) provides a "cradle-to-gate" or "cradle-to-grave" analysis of the environmental impacts associated with a product. mdpi.comcetjournal.it An LCA for the synthesis of this compound would quantify the environmental footprint by inventorying all inputs (raw materials, energy, water) and outputs (emissions, waste) for each step of the process. unimore.it

The assessment typically involves four main stages:

Goal and Scope Definition: Defining the system boundaries (e.g., from raw material extraction to the purified product). mdpi.com

Life Cycle Inventory (LCI): Collecting data on all inputs and outputs. This is the most data-intensive phase.

Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts, such as global warming potential, acidification potential, and ecotoxicity, based on the LCI data. cetjournal.itwur.nl

Interpretation: Analyzing the results to identify "hot spots" in the process—steps that contribute most significantly to the environmental burden—and to guide process optimization. cetjournal.it

For a chemical synthesis, the LCA would likely highlight the significant contributions of solvent use and energy consumption for heating, cooling, and separations. cetjournal.it Comparing the LCA of a hypothetical HWE route with other potential synthetic pathways would allow for the selection of the most environmentally benign option from an early research stage.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethoxy-1,3-di[(1Z)-1-propen-1-yl]benzene, and how can reaction conditions be optimized for high Z-isomer selectivity?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or transition metal-catalyzed coupling to introduce the propenyl groups. To favor the (1Z)-configuration, use palladium catalysts (e.g., Pd(OAc)₂) with bulky ligands (e.g., P(t-Bu)₃) to sterically hinder isomerization. Reaction temperatures should be maintained below 80°C to minimize thermal E/Z interconversion . Solvent choice (e.g., DMF or THF) and slow addition of propenyl halides can further enhance selectivity.

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of the propenyl groups?

  • Methodological Answer :

  • ¹H NMR : Coupling constants (J) between vinyl protons (10–12 Hz for Z-isomers vs. 15–18 Hz for E-isomers) confirm stereochemistry. For example, a coupling constant of ~11 Hz in the 1,3-substituted benzene ring indicates the Z-configuration .
  • NOESY : Nuclear Overhauser effects between the ethoxy methyl group and adjacent propenyl protons provide spatial confirmation of substituent orientation .
  • IR Spectroscopy : Stretching frequencies for C=C bonds (~1630 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) validate structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR chemical shifts for similar ethoxy-propenyl benzene derivatives?

  • Methodological Answer : Discrepancies often arise from solvent polarity, concentration, or temperature variations. To standardize

  • Use deuterated solvents (e.g., CDCl₃) and report internal references (e.g., TMS).
  • Compare shifts under identical conditions (25°C, 400 MHz instruments).
  • Validate assignments via 2D NMR (HSQC, HMBC) to distinguish overlapping signals .

Q. What computational methods are suitable for modeling the electronic effects of ethoxy and propenyl substituents on aromatic reactivity?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to map electron density distribution. The ethoxy group donates electrons via resonance, while propenyl groups withdraw electrons inductively, altering electrophilic substitution sites .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior, critical for catalytic applications .

Q. In material science, how does the conjugated system influence its potential as a liquid crystal precursor?

  • Methodological Answer : The planar aromatic core and conjugated propenyl groups enable π-π stacking, while the ethoxy group enhances solubility. These features facilitate self-assembly into smectic phases. To test liquid crystalline behavior:

  • Perform differential scanning calorimetry (DSC) to identify phase transitions.
  • Use polarized optical microscopy (POM) to observe birefringent textures upon heating/cooling cycles .

Q. What experimental evidence supports the proposed [4+2] cycloaddition mechanism of the propenyl groups under thermal conditions?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via GC-MS; a first-order dependence on both diene and dienophile concentrations confirms a concerted mechanism.
  • Isotopic Labeling : Use deuterated propenyl groups to track regioselectivity.
  • X-ray Crystallography : Resolve the cycloadduct structure to confirm stereochemical outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.